(S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate
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Overview
Description
(S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a piperazine derivative. The presence of the isopropyl group on the piperazine ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-carboxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-carboxybenzoate. This intermediate is then reacted with (S)-3-isopropylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
(S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate
- Ethyl 4-((3-isopropylpiperazin-1-yl)methyl)benzoate
- Propyl 4-((3-isopropylpiperazin-1-yl)methyl)benzoate
Uniqueness
(S)-methyl4-((3-isopropylpiperazin-1-yl)methyl)benzoate is unique due to its specific stereochemistry and the presence of the isopropyl group on the piperazine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
methyl 4-[(3-propan-2-ylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)15-11-18(9-8-17-15)10-13-4-6-14(7-5-13)16(19)20-3/h4-7,12,15,17H,8-11H2,1-3H3 |
InChI Key |
AIZKZRSWGKCJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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